molecular formula C10H9F3O2 B1424376 2-[2-(Trifluoromethyl)phenyl]propanoic acid CAS No. 1080023-02-4

2-[2-(Trifluoromethyl)phenyl]propanoic acid

Cat. No.: B1424376
CAS No.: 1080023-02-4
M. Wt: 218.17 g/mol
InChI Key: JPPNPOBHKNSXQZ-UHFFFAOYSA-N
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Description

2-[2-(Trifluoromethyl)phenyl]propanoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Trifluoromethyl)phenyl]propanoic acid typically involves multiple steps. One common method includes the reaction of trifluoromethylbenzene with a Grignard reagent, followed by the addition of formic acid to yield the desired product . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, often incorporating advanced techniques such as continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: 2-[2-(Trifluoromethyl)phenyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylbenzoic acid, while reduction could produce 2-[2-(trifluoromethyl)phenyl]propanol.

Scientific Research Applications

2-[2-(Trifluoromethyl)phenyl]propanoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

    Medicine: Research explores its use in drug development, particularly for conditions requiring anti-inflammatory agents.

    Industry: It serves as an intermediate in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-[2-(Trifluoromethyl)phenyl]propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic applications, as it can influence the compound’s bioavailability and efficacy.

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)benzoic acid
  • 3-(Trifluoromethyl)phenylacetic acid
  • 4-(Trifluoromethyl)phenylpropanoic acid

Uniqueness: 2-[2-(Trifluoromethyl)phenyl]propanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group significantly influences its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-6(9(14)15)7-4-2-3-5-8(7)10(11,12)13/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPNPOBHKNSXQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1080023-02-4
Record name 2-[2-(trifluoromethyl)phenyl]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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